

Application Note: Synthesis of 3-Bromophenol from 3-Aminophenol via Diazotization-Sandmeyer Reaction

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Compound of Interest		
Compound Name:	3-Bromophenol	
Cat. No.:	B021344	Get Quote

Introduction

3-Bromophenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its preparation from 3-aminophenol is a classic example of the Sandmeyer reaction, a powerful method for the substitution of an aromatic amino group.[1][2] [3] This process involves two key stages: the conversion of the primary aromatic amine (3-aminophenol) into a reactive diazonium salt, followed by the displacement of the diazonium group with a bromide, typically catalyzed by copper(I) bromide.[1] This application note provides a detailed protocol for this synthesis, outlining the reaction mechanism, safety precautions, and experimental procedure for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Step 1: Diazotization 3-Aminophenol reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form 3-hydroxyphenyldiazonium bromide. The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4][5]



Step 2: Sandmeyer Reaction The resulting diazonium salt is then added to a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂+) with a bromide ion, liberating nitrogen gas and forming the desired **3-bromophenol**.[1][3]

Safety Precautions

This procedure involves hazardous materials and potentially unstable intermediates. A thorough risk assessment must be conducted before commencing any work.

- Aromatic Amines (3-Aminophenol): These compounds can be toxic and harmful if inhaled, ingested, or absorbed through the skin.[6]
- Acids (Hydrobromic Acid): Strong acids are highly corrosive and can cause severe burns.
 Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
- Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with combustible materials.
- Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[4][7] For this reason, they should never be isolated and should be used in situ as a solution at low temperatures.[4][7] The formation of the diazo group is an exothermic reaction, and temperature control is critical.[6]
- Gas Evolution: The reaction releases nitrogen (N2) gas, as well as potentially toxic nitrogen oxides (NOx).[7] The procedure must be performed in a well-ventilated fume hood.[5]

Experimental Protocol

This protocol details the synthesis of **3-bromophenol** on a laboratory scale.

Materials and Equipment

- 3-Aminophenol
- Hydrobromic acid (48% aq.)
- Sodium nitrite (NaNO₂)



- Copper(I) bromide (CuBr)
- Diethyl ether (or Dichloromethane)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
- Ice-salt bath
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation or column chromatography

Part A: Preparation of the Diazonium Salt

- In a 500 mL three-necked flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 60 mL of 48% hydrobromic acid and 60 mL of water.
- Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with efficient stirring.
- In a separate beaker, prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool it in an ice bath.
- Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 3aminophenol solution. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 5 °C. This addition should take approximately 30 minutes.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The resulting pale yellow solution is the 3-hydroxyphenyldiazonium bromide, which



is used immediately in the next step.

Part B: Sandmeyer Reaction

- In a separate 1 L beaker or flask, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.
- Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain cooling initially if the reaction becomes too exothermic.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Gently heat the reaction mixture to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.
- Cool the mixture back to room temperature.

Part C: Work-up and Purification

- Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
- Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure 3-bromophenol.[8]

Data Presentation



Table 1: Reagent Summary

Reagent	Formula	MW (g/mol)	Amount (g)	Moles (mol)	Molar Equiv.
3- Aminophenol	C ₆ H ₇ NO	109.13	10.9	0.10	1.0
Sodium Nitrite	NaNO ₂	69.00	7.25	0.105	1.05
Copper(I) Bromide	CuBr	143.45	15.8	0.11	1.1
Hydrobromic Acid (48%)	HBr	80.91	~51.0	~0.63	6.3

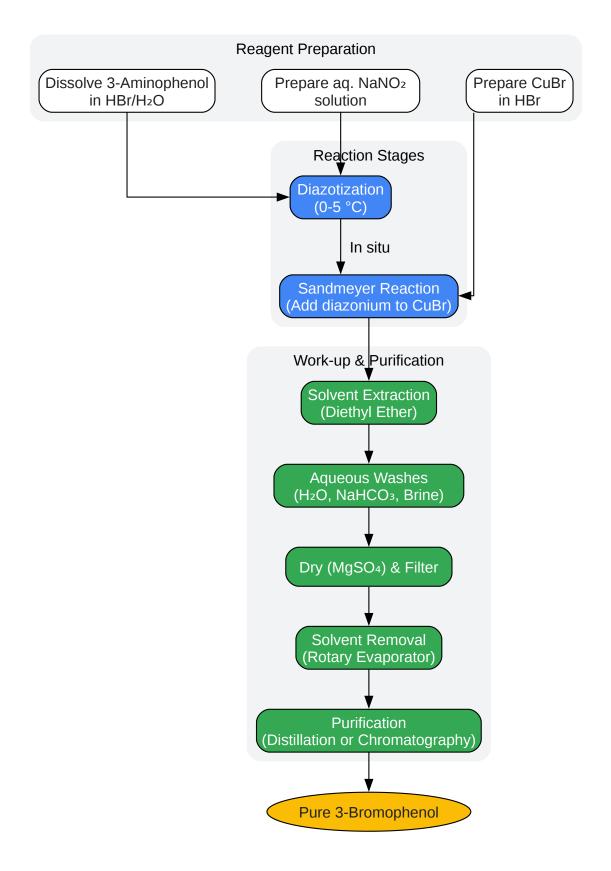
Table 2: Product Characteristics

Property	Value
Product Name	3-Bromophenol
Formula	C ₆ H ₅ BrO
MW (g/mol)	173.01
Appearance	Colorless to pale yellow liquid/solid
Boiling Point	236 °C
Melting Point	32-33 °C
Theoretical Yield	17.3 g
Reported Yield	78-95% (Varies with purification)[8]

Visualizations

Experimental Workflow Diagram



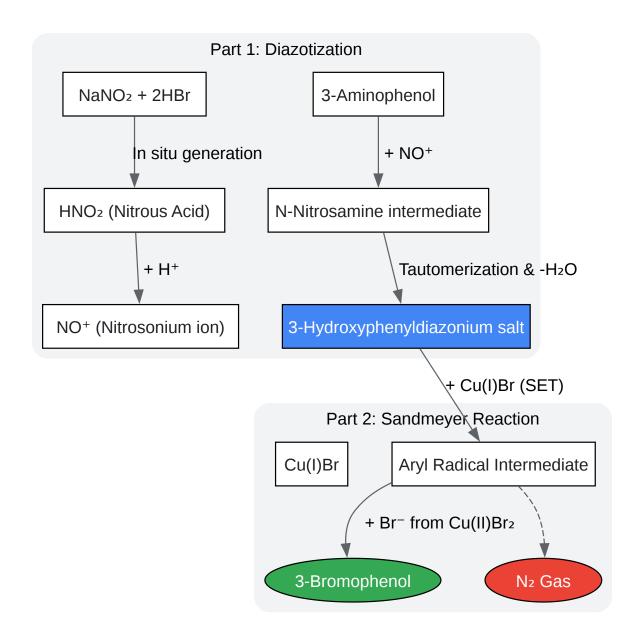


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Caption: Workflow for the synthesis of **3-Bromophenol**.



Reaction Mechanism Pathway



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